1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone
Description
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The trifluoro-ethanone moiety adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKGXQWCILDPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504862 | |
| Record name | 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75277-96-2 | |
| Record name | 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoro-ethanone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the trifluoro-ethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.
Medicine: Potential therapeutic applications include the development of anti-cancer and anti-viral drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The benzofuran core can intercalate with DNA, inhibiting the replication of cancer cells. The trifluoro-ethanone group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzofuranyl)-2-propanone: Similar structure but lacks the trifluoro group.
1-(2-Benzofuranyl)-2,2,2-trichloro-ethanone: Contains a trichloro group instead of trifluoro.
2-Benzofuran-1-yl-ethanone: Lacks the trifluoro group and has a simpler structure.
Uniqueness
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro-ethanone moiety, which imparts distinct chemical and biological properties. The trifluoro group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Biological Activity
1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone is a compound belonging to the benzofuran class, characterized by its unique trifluoromethyl ketone group. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The following sections will delve into the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis
The synthesis of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone typically involves a Friedel-Crafts acylation reaction. In this process, benzofuran is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient and yields a high purity product suitable for further biological evaluation.
The biological activity of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone can be attributed to its ability to interact with various molecular targets. The benzofuran core allows for intercalation with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoroethanone group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. For example:
- Cell Cycle Arrest : In vitro studies on HeLa cells showed that treatment with 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone resulted in a notable arrest in the G1/S phase of the cell cycle (51.23% compared to control) and induced apoptosis in 24.71% of cells after 48 hours .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, including PI3K and various kinases .
Antibacterial and Antiviral Properties
Benzofuran derivatives are known for their antibacterial and antiviral activities. Preliminary studies suggest that 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone exhibits:
- Antibacterial Activity : Effective against a range of bacterial strains.
- Antiviral Activity : Potentially useful against viral infections due to its mechanism of action involving interference with viral replication processes .
Research Findings and Case Studies
Several research studies have validated the biological activities of 1-(1-Benzofuran-2-YL)-2,2,2-trifluoroethanone:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
